Cas no 1820579-90-5 ((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine dihydrochloride is a chiral amine derivative featuring a tetrahydropyran ring fused with an ethyl-substituted imidazole moiety. The compound's stereospecific (2S,3S) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical research. Its dihydrochloride salt form enhances solubility and stability, facilitating handling in aqueous systems. The imidazole ring contributes to potential ligand-metal coordination, while the tetrahydropyran scaffold offers structural rigidity. This compound is particularly useful in medicinal chemistry for exploring enzyme inhibition or receptor modulation due to its hybrid heterocyclic framework. Its well-defined stereochemistry and salt form make it a reliable intermediate for targeted drug development and mechanistic studies.
(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride structure
1820579-90-5 structure
Product name:(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride
CAS No:1820579-90-5
MF:C10H18ClN3O
Molecular Weight:231.722421169281
CID:5103514
PubChem ID:86811746

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-3-amine, 2-(1-ethyl-1H-imidazol-2-yl)tetrahydro-, hydrochloride (1:2), (2S,3S)-
    • (2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride
    • インチ: 1S/C10H17N3O.ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;/h5-6,8-9H,2-4,7,11H2,1H3;1H/t8-,9-;/m0./s1
    • InChIKey: LCGCBWFZLVKVFC-OZZZDHQUSA-N
    • SMILES: C(N1C=CN=C1[C@H]1OCCC[C@@H]1N)C.Cl

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11217-1-100MG
(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride
1820579-90-5 95%
100MG
¥ 1,029.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11217-1-250MG
(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride
1820579-90-5 95%
250MG
¥ 1,650.00 2023-04-14
Enamine
EN300-184389-0.05g
(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans
1820579-90-5
0.05g
$218.0 2023-09-19
Enamine
EN300-184389-0.1g
(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans
1820579-90-5
0.1g
$326.0 2023-09-19
Enamine
EN300-184389-10.0g
(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans
1820579-90-5
10g
$4052.0 2023-06-08
Enamine
EN300-184389-0.5g
(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans
1820579-90-5
0.5g
$735.0 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11217-1-1G
(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride
1820579-90-5 95%
1g
¥ 4,118.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11217-1-5G
(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride
1820579-90-5 95%
5g
¥ 12,355.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11217-1-10G
(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride
1820579-90-5 95%
10g
¥ 20,592.00 2023-04-14
Enamine
EN300-184389-0.25g
(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride, trans
1820579-90-5
0.25g
$466.0 2023-09-19

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride 関連文献

(2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochlorideに関する追加情報

Compound CAS No. 1820579-90-5: (2S,3S)-2-(1-Ethylimidazol-2-yl)tetrahydropyran-3-Amine; Dihydrochloride

The compound with CAS No. 1820579-90-5, known as (2S,3S)-2-(1-Ethylimidazol-2-yl)tetrahydropyran-3-amine; dihydrochloride, is a complex organic molecule with significant potential in the field of medicinal chemistry and pharmacology. This compound has been the subject of extensive research due to its unique structural features and promising biological activities.

The molecule consists of a tetrahydropyran ring system, which is a six-membered cyclic ether with two adjacent hydroxyl groups. The stereochemistry at the 2S and 3S positions plays a crucial role in determining the compound's properties and interactions with biological targets. The imidazole moiety attached to the tetrahydropyran ring introduces additional complexity, as it can act as a hydrogen bond donor or acceptor, enhancing the molecule's ability to interact with proteins and enzymes.

Recent studies have highlighted the importance of this compound in drug discovery, particularly in the development of novel therapeutics for central nervous system disorders. The dihydrochloride salt form of this compound has been shown to exhibit potent activity against various targets, including kinases and ion channels, which are critical in disease pathways such as epilepsy and neurodegenerative conditions.

The synthesis of (2S,3S)-2-(1-Ethylimidazol-2-yl)tetrahydropyran-3-amine; dihydrochloride involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Researchers have employed asymmetric catalysis and chiral resolution techniques to achieve high enantiomeric excess in the final product, ensuring its suitability for biological testing.

In terms of pharmacokinetics, this compound demonstrates favorable absorption and bioavailability profiles, making it an attractive candidate for oral administration. Preclinical studies have revealed that it exhibits low toxicity and high efficacy in animal models of neurological diseases, further supporting its potential as a therapeutic agent.

The structural versatility of this compound also makes it a valuable tool in chemical biology research. Its ability to modulate multiple signaling pathways has led to its use as a probe for studying cellular responses to drug candidates. Additionally, the compound's unique stereochemistry provides insights into the relationship between molecular structure and biological activity, contributing to the broader understanding of medicinal chemistry principles.

As research on CAS No. 1820579-90-5 continues to advance, its applications are expected to expand into other therapeutic areas, including oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to optimize its properties further and explore its clinical potential.

In conclusion, (2S,3S)-2-(1-Ethylimidazol-2-yl)tetrahydropyran-3-amine; dihydrochloride represents a cutting-edge advancement in organic synthesis and drug discovery. Its intricate structure, coupled with its diverse biological activities, positions it as a key player in the development of next-generation therapeutics.

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